(3-Benzylsulfanylpyrazin-2-yl)-(1,4-thiazepan-4-yl)methanone
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Overview
Description
(3-Benzylsulfanylpyrazin-2-yl)-(1,4-thiazepan-4-yl)methanone is a complex organic compound that features a pyrazine ring substituted with a benzylsulfanyl group and a thiazepane ring attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzylsulfanylpyrazin-2-yl)-(1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the benzylsulfanyl group through a nucleophilic substitution reaction. The thiazepane ring can be synthesized separately and then coupled to the pyrazine derivative using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(3-Benzylsulfanylpyrazin-2-yl)-(1,4-thiazepan-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3-Benzylsulfanylpyrazin-2-yl)-(1,4-thiazepan-4-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group could play a role in binding to the active site of an enzyme, while the thiazepane ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(3-Benzylsulfanylpyrazin-2-yl)-(1,4-thiazepan-4-yl)methanone: can be compared to other pyrazine derivatives with different substituents, such as:
Uniqueness
The presence of the thiazepane ring in this compound distinguishes it from other similar compounds. This ring structure may confer unique properties, such as increased stability or specific interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(3-benzylsulfanylpyrazin-2-yl)-(1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2/c21-17(20-9-4-11-22-12-10-20)15-16(19-8-7-18-15)23-13-14-5-2-1-3-6-14/h1-3,5-8H,4,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLBQZWQZYHTSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)C2=NC=CN=C2SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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